benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride
Description
Benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine derivative featuring a benzodiazole core substituted with a 1-methyl group and a benzyl(methyl)aminomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure combines aromatic benzodiazole and tertiary amine functionalities, which are common in bioactive compounds targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWUJYCWTZCAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of N-benzyl-N-methylamine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced forms of the compound
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- The target compound’s 1,3-benzodiazole core distinguishes it from benzimidazole (e.g., compound 11) or triazole (e.g., compound 66) analogs, which may alter electronic properties and binding affinities.
- The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., compound 66) .
- Substituent diversity : Chlorinated aryl groups (compound 11) enhance lipophilicity, while pyridine (compound 5) or propargyl (compound 66) groups introduce hydrogen-bonding or reactive sites .
Key Observations :
- The target compound’s synthesis likely involves Negishi coupling , a method enabling C–C bond formation with high regioselectivity . This contrasts with nucleophilic substitution (compound 11) or alkylation (compound 66).
- Yield efficiency : The 75% yield for the target compound’s analog suggests robust scalability compared to compound 66 (66% yield) .
Physicochemical and Spectroscopic Data
Table 3: Analytical Data Comparison
Key Observations :
- HRMS precision : Compound 11’s HRMS matches theoretical values within 0.0012 Da, demonstrating high analytical accuracy .
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